molecular formula C20H18ClNO4S2 B2377606 2-chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 946285-10-5

2-chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B2377606
CAS No.: 946285-10-5
M. Wt: 435.94
InChI Key: IYRHXMFYCHNVQG-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide features a benzamide core with three key substituents:

  • A 2-chloro group on the benzamide ring.
  • A 4-methoxybenzenesulfonyl moiety attached to the ethyl chain.
  • A thiophen-2-yl group branching from the ethyl chain.

Crystallographic tools like SHELX and ORTEP-3 are critical for validating such complex structures.

Properties

IUPAC Name

2-chloro-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4S2/c1-26-14-8-10-15(11-9-14)28(24,25)19(18-7-4-12-27-18)13-22-20(23)16-5-2-3-6-17(16)21/h2-12,19H,13H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRHXMFYCHNVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2Cl)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-(4-methoxyphenylsulfonyl)-2-(2-thienyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce various substituted benzamides .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. Its structural components suggest possible interactions with biological targets, making it a candidate for further exploration in drug development.

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The sulfonamide moiety is often associated with enhanced activity against tumor cells, suggesting that 2-chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide may also possess similar properties.

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of other biologically active molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.

  • Reactivity in Coupling Reactions : The presence of the chloro group facilitates nucleophilic substitution reactions, enabling the formation of new carbon-nitrogen bonds. This property is particularly useful in synthesizing more complex molecules for pharmaceutical applications.

Biological Studies

Research has shown that compounds containing thiophene and sulfonamide groups can exhibit significant biological activities, including antimicrobial and anti-inflammatory effects.

  • Antimicrobial Properties : Studies on related compounds have demonstrated efficacy against bacterial strains, indicating that this compound may also possess antimicrobial activity worth investigating further.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. ZVT (2-chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl] sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl) ethyl]benzamide)
  • Structural Features: Retains the 2-chlorobenzamide core but replaces the sulfonyl-thiophen-ethyl group with a triazole ring and 4-fluorophenoxyethyl sulfanyl chain.
  • Activity : Targets Mycobacterium tuberculosis enzymes (MtDprE1 and MtKasA), indicating antimycobacterial properties .
  • Key Differences: The triazole and fluorophenoxy groups enhance π-π stacking and metabolic stability compared to the target compound’s sulfonyl-thiophen motif.
2.2. Calhex 231 (4-chloro-N-[(1S,2S)-2-[[(1R)-1-(1-naphthalenyl)ethyl]amino]cyclohexyl]benzamide)
  • Structural Features: Shares a chloro-benzamide backbone but incorporates a naphthalene-cyclohexyl-amino substituent.
  • Activity : Acts as a calcilytic agent, modulating calcium-sensing receptors (CaSR) .
  • Key Differences : The bulky naphthalene group likely improves membrane permeability but reduces solubility compared to the target’s sulfonyl-thiophen group.
2.3. 2-Chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide
  • Structural Features : Substitutes the ethyl-sulfonyl-thiophen chain with a thiazole ring and 4-methoxybenzyl group.
  • Activity: Not specified in evidence, but thiazole derivatives are often explored for antimicrobial or kinase inhibition .
  • Key Differences : The thiazole ring may enhance hydrogen bonding, while the methoxybenzyl group increases lipophilicity.
2.4. AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl] benzamide)
  • Structural Features: Features a 4-amino-5-chloro-2-ethoxy benzamide core with a morpholine-fluorobenzyl substituent.
  • Activity : Potent gastrokinetic agent acting on serotonin receptors (5-HT4) without dopamine D2 antagonism .
  • Key Differences: The morpholine group improves solubility, while the ethoxy and amino groups modulate electron distribution.

Structural and Functional Analysis Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Biological Target/Activity Reference
Target Compound 2-Chlorobenzamide 4-Methoxybenzenesulfonyl, thiophen-ethyl ~450 (calculated) Not specified -
ZVT 2-Chlorobenzamide Triazole, 4-fluorophenoxyethyl sulfanyl ~500 (estimated) MtDprE1, MtKasA (antimycobacterial)
Calhex 231 4-Chlorobenzamide Naphthalene-cyclohexyl-amino ~450 (estimated) CaSR (calcilytic)
2-Chloro-N-thiazolyl analog 2-Chlorobenzamide Thiazole, 4-methoxybenzyl 304.78 Not specified
AS-4370 4-Amino-5-chlorobenzamide Morpholine, 4-fluorobenzyl ~470 (estimated) 5-HT4 (gastrokinetic)

Research Findings and Implications

  • Target Compound : The sulfonyl group may enhance binding to polar enzyme pockets (e.g., proteases or viral entry proteins), as seen in ACE2-targeting compounds . The thiophene ring could promote hydrophobic interactions, similar to rotigotine derivatives .
  • Common Trends : Chloro-substituted benzamides exhibit diverse biological activities depending on substituents. Bulky groups (e.g., naphthalene in Calhex 231) favor receptor antagonism, while heterocycles (e.g., triazole in ZVT) improve target specificity.
  • Synthetic Considerations : The target compound’s synthesis likely involves coupling a 2-chlorobenzoyl chloride with a sulfonyl-thiophen-ethyl amine intermediate, analogous to methods in and .

Biological Activity

Chemical Structure and Properties

The molecular formula of 2-chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is C19H20ClN1O3SC_{19}H_{20}ClN_{1}O_{3}S, with a molecular weight of approximately 363.89 g/mol. Its structure features a chloro group, a methoxybenzenesulfonyl moiety, and a thiophene ring, which are significant for its biological interactions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit notable anticancer properties. A study demonstrated that derivatives of sulfonamide compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways, particularly those related to cell cycle regulation and apoptosis .

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes. For example, similar benzamide derivatives have shown inhibitory effects on human acetylcholinesterase (AChE), which is crucial in neuropharmacology for treating conditions like Alzheimer's disease. The binding affinity and inhibition kinetics are essential for understanding how these compounds can modulate enzyme activity .

G Protein-Coupled Receptors (GPCRs)

The interaction with GPCRs is another area of interest. GPCRs play a vital role in various physiological processes, and compounds that can modulate their activity are valuable in drug development. Studies suggest that certain structural motifs within benzamide derivatives can enhance their selectivity and efficacy towards specific GPCRs, potentially leading to therapeutic applications in metabolic disorders and cardiovascular diseases .

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Anticancer Studies : In vitro studies utilizing various cancer cell lines have reported that benzamide derivatives significantly reduce cell viability and induce apoptosis through caspase activation.
  • Neuropharmacological Studies : A compound structurally related to this compound was tested for AChE inhibition, showing promising results with IC50 values in the low micromolar range, indicating strong inhibitory potential.
  • GPCR Modulation : Research has highlighted the ability of certain sulfonamide derivatives to act as agonists or antagonists at specific GPCRs, suggesting their utility in treating conditions linked to these receptors.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits acetylcholinesterase activity
GPCR ModulationModulates receptor activity affecting metabolic pathways

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